

In-Depth Technical Guide to the Spectral Data of Diallyl Malonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl malonate*

Cat. No.: B160601

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **diallyl malonate**. The information herein is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **diallyl malonate**.

Table 1: ^1H NMR Spectral Data for **Diallyl Malonate**

Chemical Shift (ppm)	Multiplicity	Assignment
5.89	ddt	$-\text{CH}=\text{CH}_2$
5.28	dq	$-\text{CH}=\text{CH}_2$ (trans)
5.22	dq	$-\text{CH}=\text{CH}_2$ (cis)
4.62	dt	$-\text{O}-\text{CH}_2-\text{CH}=$
3.42	s	$\text{O}=\text{C}-\text{CH}_2-\text{C}=\text{O}$

Table 2: ^{13}C NMR Spectral Data for **Diallyl Malonate**

Chemical Shift (ppm)	Assignment
166.3	C=O
131.5	-CH=CH ₂
118.9	-CH=CH ₂
65.8	-O-CH ₂ -
41.3	O=C-CH ₂ -C=O

Note: NMR data is typically referenced to a solvent peak, such as CDCl_3 .

Table 3: Key IR Absorption Bands for **Diallyl Malonate** (Vapor Phase)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3080	Medium	=C-H stretch
~2960	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch
~1430	Medium	CH ₂ scissoring
~1200	Strong	C-O stretch
~990, ~930	Strong	=C-H bend (out-of-plane)

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for acquiring NMR and IR spectra of a liquid sample like **diallyl malonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the molecular structure of **diallyl malonate**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker WM-360 or equivalent) equipped with a broadband probe.

Sample Preparation:

- Approximately 5-20 mg of purified **diallyl malonate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- The NMR tube is capped and carefully wiped to remove any external contaminants.

Data Acquisition:

- The NMR tube is inserted into the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
- Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
- For ^1H NMR, a standard pulse program (e.g., zg30) is used. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ^{13}C , a significantly larger number of scans and a longer relaxation delay may be required to obtain a high-quality spectrum.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The spectrum is referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Peak picking is performed to determine the chemical shifts of the signals. For ^1H NMR, integration of the peak areas is also carried out to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diallyl malonate** by measuring the absorption of infrared radiation.

Methodology: Vapor Phase Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Sample Preparation:

- A small amount of liquid **diallyl malonate** is injected into an evacuated gas cell.
- The cell is gently heated to ensure complete vaporization of the sample. The vapor pressure should be sufficient to produce a good quality spectrum without causing pressure broadening of the absorption bands.

Data Acquisition:

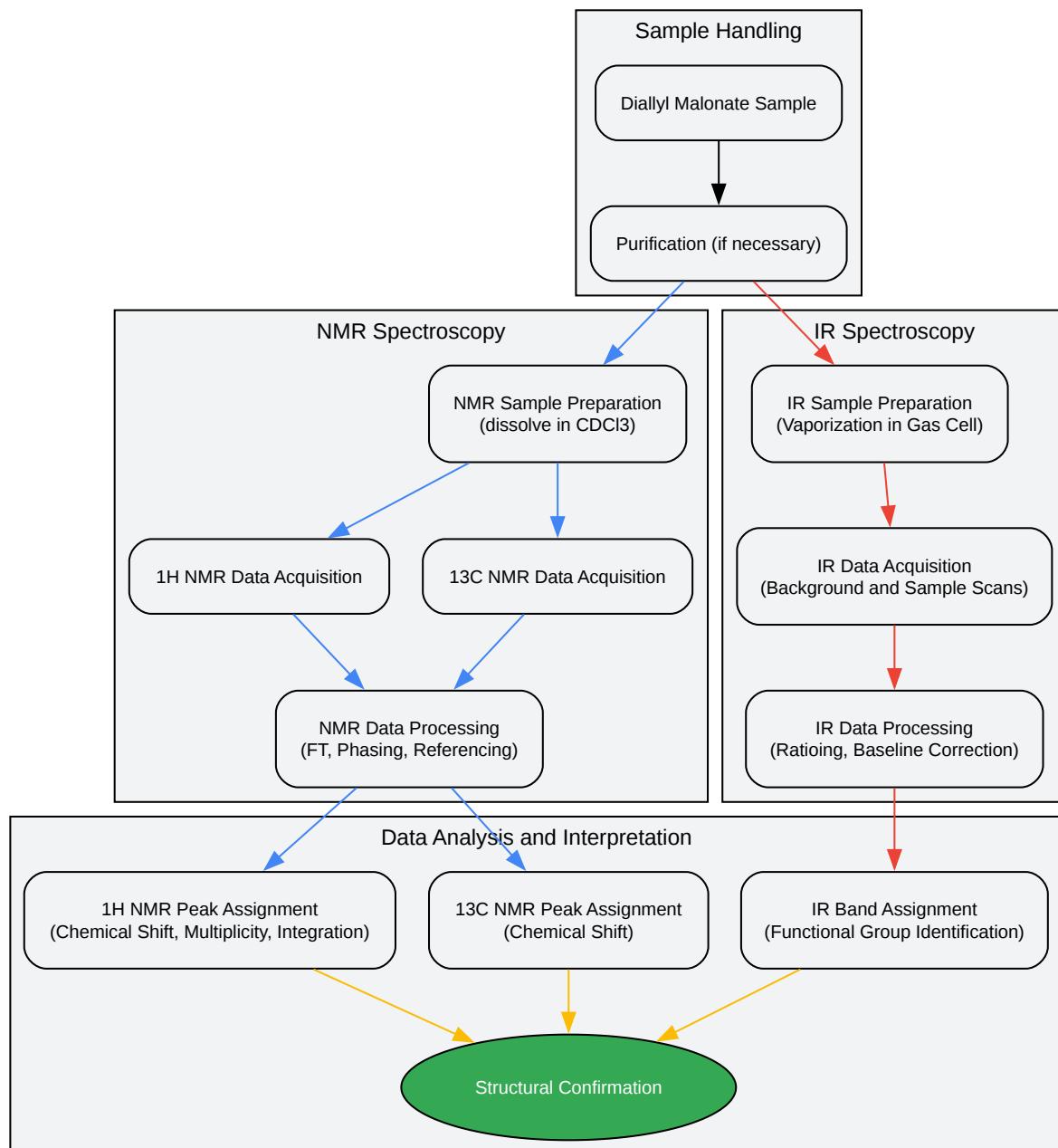
- A background spectrum of the empty, evacuated gas cell is recorded. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO_2 and water vapor) and the cell windows.
- The sample spectrum is then recorded by passing the infrared beam through the gas cell containing the vaporized **diallyl malonate**.
- Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm^{-1} is generally sufficient for routine analysis.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum of the **diallyl malonate** vapor.
- The resulting spectrum displays absorption bands at wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.
- Peak picking is performed to identify the wavenumbers of the major absorption bands.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral analysis of **diallyl malonate**, from sample acquisition to final structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **diallyl malonate**.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Diallyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160601#spectral-data-for-diallyl-malonate-nmr-ir\]](https://www.benchchem.com/product/b160601#spectral-data-for-diallyl-malonate-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com